molecular formula C22H28NO3+ B1200655 Benzilonium CAS No. 16175-92-1

Benzilonium

Cat. No.: B1200655
CAS No.: 16175-92-1
M. Wt: 354.5 g/mol
InChI Key: ZKCWITXZGWUJAV-UHFFFAOYSA-N
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Description

Benzilone is a quaternary ammonium compound known for its antimuscarinic properties. It is primarily used as an antispasmodic agent in the treatment of gastrointestinal disorders. The compound’s IUPAC name is 1,1-diethyl-3-(2-hydroxy-2,2-diphenylacetoxy)pyrrolidinium, and it has a molecular formula of C22H28NO3 .

Scientific Research Applications

Benzilone has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzilone can be synthesized through a multi-step process involving the reaction of pyrrolidine with diethyl sulfate to form 1,1-diethylpyrrolidinium. This intermediate is then reacted with benzilic acid to yield Benzilone .

Industrial Production Methods: In industrial settings, the synthesis of Benzilone involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions typically include maintaining specific temperatures and pH levels to optimize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Benzilone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

Benzilone exerts its effects by blocking muscarinic acetylcholine receptors, which are involved in the transmission of nerve impulses in the parasympathetic nervous system. By inhibiting these receptors, Benzilone reduces smooth muscle contractions and glandular secretions, providing relief from spasms and other related symptoms .

Comparison with Similar Compounds

    Atropine: Another antimuscarinic agent used for similar therapeutic purposes.

    Scopolamine: Known for its antimuscarinic and antiemetic properties.

    Hyoscyamine: Used to treat various gastrointestinal disorders.

Comparison: Benzilone is unique in its minimal passage through the blood-brain barrier, which reduces central nervous system side effects compared to other antimuscarinic agents like atropine and scopolamine. This makes Benzilone a preferred choice for treating peripheral conditions without significant central effects .

Properties

CAS No.

16175-92-1

Molecular Formula

C22H28NO3+

Molecular Weight

354.5 g/mol

IUPAC Name

(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C22H28NO3/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,25H,3-4,15-17H2,1-2H3/q+1

InChI Key

ZKCWITXZGWUJAV-UHFFFAOYSA-N

SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC

Canonical SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC

16175-92-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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